4-Chlorostyrene
Overview
Description
It is a clear, colorless to slightly yellow liquid with the molecular formula C8H7Cl and a molecular weight of 138.59 g/mol . This compound is primarily used in the synthesis of various polymers and copolymers, making it a valuable monomer in the chemical industry.
Mechanism of Action
Target of Action
4-Chlorostyrene is a para-halogenated styrene derivative It’s known that styrene and its derivatives generally target various microorganisms under aerobic and anaerobic conditions .
Mode of Action
The interaction of this compound with its targets is primarily through co-metabolic transformation . It has been shown that non-substituted styrene is necessary to ensure the co-metabolic process . The styrene degraders Pseudomonas putida S12 and Mycobacterium E3 were also capable of transforming this compound to this compound oxide .
Biochemical Pathways
This compound undergoes graft copolymerization with acrylonitrile (AN) onto ethylene-propylene-diene terpolymer (EPDM) in the presence of benzoyl peroxide (initiator) . It is involved in the side-chain oxygenation of styrene, which can yield substituted phenylacetic acids from corresponding styrenes by co-metabolic transformation . This process is influenced by various factors such as cell density, amount of inducer, pH, and effects of co-substrate/co-product .
Pharmacokinetics
It has a boiling point of 192 °C and a density of 1.155 g/mL at 25 °C . It is stored at temperatures between +2°C to +8°C . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The co-metabolic transformation of this compound results in the production of this compound oxide . This transformation is a result of the interaction of this compound with its microbial targets.
Action Environment
The action of this compound is influenced by environmental factors. For instance, the transformation of this compound to this compound oxide is influenced by salt and trace elements . Furthermore, 4-chlorophenylacetic acid and this compound can inhibit the reaction, indicating that the presence of these compounds in the environment can affect the efficacy and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorostyrene can be synthesized through the catalytic dehydration of 4-chlorophenethylalcohol at 280°C using a modified aluminum silicate catalyst. This method yields approximately 80% of the desired product . Another synthetic route involves the reaction of methyltriphenylphosphonium bromide with 4-chlorobenzaldehyde in the presence of 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane, followed by refluxing .
Industrial Production Methods: Commercially, this compound is produced as a monomer from p-chloroethylbenzene through an oxidation technique. It is also available as a mixture with o-chlorostyrene .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorostyrene undergoes various chemical reactions, including:
Polymerization: It can polymerize slowly at room temperature, and a polymerization inhibitor such as 4-tert-butylpyrocatechol is often added for storage.
Substitution Reactions: It can participate in cationic Heck reactions, where it reacts with various reagents to form substituted products.
Common Reagents and Conditions:
Polymerization: Stabilizers like 4-tert-butylpyrocatechol are used to prevent premature polymerization.
Heck Reaction: Common reagents include palladium catalysts and bases such as triethylamine.
Major Products:
Scientific Research Applications
4-Chlorostyrene has several applications in scientific research:
Biology and Medicine:
Comparison with Similar Compounds
Styrene: The parent compound of 4-chlorostyrene, lacking the chlorine substituent.
4-Bromostyrene: Similar to this compound but with a bromine atom instead of chlorine.
4-Fluorostyrene: Contains a fluorine atom in place of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine substituent can influence the polymerization behavior and the types of reactions it can undergo, making it a valuable compound in specific synthetic applications .
Properties
IUPAC Name |
1-chloro-4-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZVZZJJVJQZHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-47-7 | |
Record name | Poly(p-chlorostyrene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24991-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061464 | |
Record name | 1-Chloro-4-vinylbenzene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4061464 | |
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Molecular Weight |
138.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | p-Chlorostyrene | |
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Boiling Point |
192 °C | |
Record name | P-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water, SOL IN BENZENE, PETROLEUM ETHER, Sol alcohol, ether, acetone, SOL IN CARBON TETRACHLORIDE | |
Record name | P-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0868 @ 20 °C/4 °C | |
Record name | P-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
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Vapor Pressure |
0.81 [mmHg], 0.816 mm Hg @ 25 °C | |
Record name | p-Chlorostyrene | |
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Record name | P-CHLOROSTYRENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1073-67-2 | |
Record name | 4-Chlorostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Chlorostyrene | |
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Record name | 4-Chlorostyrene | |
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Record name | Benzene, 1-chloro-4-ethenyl- | |
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Record name | 1-Chloro-4-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061464 | |
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Record name | p-chlorostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.754 | |
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Record name | P-CHLOROSTYRENE | |
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Record name | P-CHLOROSTYRENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
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Melting Point |
-15.90 °C | |
Record name | P-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Chlorostyrene?
A1: this compound has the molecular formula C8H7Cl and a molecular weight of 138.59 g/mol.
Q2: Which spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ Fourier Transform Infrared (FTIR) spectroscopy , nuclear magnetic resonance (NMR) spectroscopy , and UV-Vis spectroscopy to characterize this compound and its polymers.
Q3: How does the addition of this compound affect the properties of ophthalmic hydrogels?
A3: this compound enhances the breaking strength of ophthalmic hydrogels without compromising their basic physical properties.
Q4: How does plasticization impact the photodegradation of poly(this compound) films?
A4: Plasticizers, such as phthalates and terephthalates, accelerate the photodegradation of poly(this compound) films when exposed to 265 nm radiation. This is evidenced by changes in fluorescence, FT-IR spectra, and UV-Vis absorption.
Q5: What is the effect of substrate roughness on the segmental dynamics of thin poly(this compound) films?
A5: Contrary to some existing models, substrate roughness enhances the segmental mobility of thin poly(this compound) films prepared under nonequilibrium conditions. This enhancement stems from a decrease in interfacial density due to incomplete filling of substrate asperities.
Q6: Can this compound be used in asymmetric epoxidation reactions?
A6: Yes, this compound serves as a substrate in enantioselective epoxidation reactions catalyzed by chiral catalysts like cyclodextrin-modified ketoesters and manganese(III) porphyrin complexes. These reactions can achieve enantiomeric excesses (ee) up to 40% for this compound oxide.
Q7: How do substituents on the phenyl ring of styrene derivatives affect their reactivity in rhodium-catalyzed hydroformylation reactions?
A7: Electron-withdrawing substituents, like chlorine in this compound, can influence the regioselectivity and enantioselectivity of rhodium-catalyzed hydroformylation. For instance, the use of a phosphorus-chiral diphosphine ligand with electron-withdrawing trifluoromethyl groups led to improved enantioselectivity (50% ee) in the hydroformylation of styrene compared to the use of 4-methoxystyrene.
Q8: Can well-defined poly(this compound) be synthesized via living radical polymerization?
A8: Yes, using 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) as a mediator enables the controlled living radical polymerization of this compound, producing polymers with narrow polydispersity. The molecular weight of the resulting poly(this compound) is directly proportional to the monomer conversion and inversely proportional to the initial MTEMPO concentration.
Q9: Can bimetallic catalysts be used for the copolymerization of ethylene and this compound?
A9: Bimetallic constrained geometry catalysts (CGCs) demonstrate remarkable chemoselectivity in ethylene copolymerization. For instance, a titanium-based bimetallic CGC exhibited a significantly higher incorporation of this compound compared to its monometallic counterpart.
Q10: Can poly(this compound) be used in the synthesis of multiblock polystyrenes?
A10: A novel styryl TIPNO-based nitroxide, derived from this compound, can mediate the controlled polymerization of styrene to yield well-defined multiblock polystyrenes. The molecular weight of individual polystyrene blocks increases linearly with conversion, while the overall molecular weight of the multiblock polystyrene reaches a plateau after a certain conversion.
Q11: How does this compound influence the thermal stability of copolymers?
A11: Incorporating this compound into copolymers, such as acrylonitrile-EPDM-4-Chlorostyrene, enhances their thermal stability compared to counterparts like acrylonitrile-butadiene-styrene. This improvement is evident from the higher activation energies of thermal degradation determined using thermogravimetric analysis (TGA).
Q12: What is the impact of halogen substituents on the thermal properties of polystyrene derivatives?
A12: Halogen substituents, including chlorine, affect the thermal properties of polystyrene derivatives. For example, the glass transition temperature (Tg) of poly(this compound) is higher than that of polystyrene. The thermal stability of poly(this compound), as assessed by TGA, is lower than that of polystyrene and poly(4-Bromostyrene) but higher than poly(2-Chlorostyrene).
Q13: How does the thermal degradation of poly(this compound) proceed?
A13: At temperatures below 400°C, poly(this compound) predominantly degrades via main chain scission. This degradation process has been investigated using thermal analysis techniques like TGA and differential scanning calorimetry (DSC).
Q14: What are some potential applications of this compound-based materials?
A14: this compound-based materials show promise in various applications, including:
- Ophthalmic lenses: this compound can improve the mechanical strength of ophthalmic hydrogels, making them more durable.
- Nanofiltration membranes: Poly(this compound) grafted with specific functional groups exhibits potential for use in nanofiltration membranes for water treatment.
- Electron-beam resists: Poly(this compound) has been explored as a negative resist material in electron-beam lithography due to its sensitivity to electron beam irradiation.
Q15: What is the environmental impact of Octachlorostyrenes?
A15: Octachlorostyrenes (OCS) are categorized as persistent and bioaccumulative toxic substances (PBTs), posing potential risks to the environment. Studies have determined their acute toxicity to various organisms, including algae, daphnia, and fish.
Q16: Can this compound be dechlorinated?
A16: Yes, this compound can be dechlorinated through reductive destruction in molten salt using a process involving sodium hydride and molten sodium hydroxide. This method offers a potential pathway for the environmentally friendly disposal of chlorinated organic compounds.
Q17: Have computational methods been applied to study this compound?
A17: While limited in this research set, quantum-mechanical calculations have been utilized to understand the electronic structure and reactivity of this compound, particularly in the context of polymer film formation on electrode surfaces.
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